Spiro[3.5]nonane-1,3-diol
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Overview
Description
Spiro[35]nonane-1,3-diol is a spirocyclic compound characterized by a unique structure where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the hydrogenation of spiro[3.5]nonane-1,3-dione using specific catalysts and solvents . The choice of hydrogenation catalysts and solvents significantly influences the stereoselectivity and yield of the desired diol product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diol to produce alcohols or other reduced forms.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
Spiro[3.5]nonane-1,3-diol has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Mechanism of Action
The mechanism by which Spiro[3.5]nonane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved depend on the specific application, such as catalysis or drug action .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-diol:
Spiro[5.5]undecane: A larger spirocyclic compound with applications in materials science and drug discovery.
Uniqueness
Spiro[3Its smaller ring size compared to similar compounds like Spiro[4.4]nonane-1,6-diol makes it distinct in terms of reactivity and molecular interactions .
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
spiro[3.5]nonane-1,3-diol |
InChI |
InChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2 |
InChI Key |
CUNCUHXMMDWMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CC2O)O |
Origin of Product |
United States |
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